![molecular formula C19H22N2O2 B5665447 N,N-dimethyl-2-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)nicotinamide](/img/structure/B5665447.png)
N,N-dimethyl-2-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)nicotinamide
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Overview
Description
"N,N-dimethyl-2-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)nicotinamide" represents a complex organic compound. Its study encompasses synthesis, molecular structure, chemical reactions, and both physical and chemical properties. This analysis excludes drug usage, dosage, and side effects, focusing solely on the compound's scientific aspects.
Synthesis Analysis
The synthesis of nicotinamide derivatives involves various chemical reactions to introduce specific functional groups or to modify the molecule's structure for desired properties. For instance, the synthesis of N-substituted nicotinamides demonstrates the transformation of nicotinic acid into compounds with potential biological activities, highlighting the versatility of nicotinamide as a core structure for developing new molecules (Terauchi et al., 1997).
Molecular Structure Analysis
Understanding the molecular structure of "N,N-dimethyl-2-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)nicotinamide" involves analyzing its three-dimensional arrangement and how it affects the compound's properties and reactivity. Studies on similar compounds, like various nicotinamide derivatives, contribute to understanding the structural basis of their biological activities and physicochemical properties (Soldatenkov et al., 2013).
Chemical Reactions and Properties
Nicotinamide and its derivatives participate in a variety of chemical reactions, reflecting a wide range of chemical properties. For instance, nicotinamide can form complexes with macrocyclic compounds, indicating its ability to interact with other molecules through non-covalent interactions, which is fundamental for its role in biological systems and potential applications in material science (Kotkar & Srivastava, 2008).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined by the compound's molecular structure and influence its behavior in different environments (Borba et al., 2008).
Chemical Properties Analysis
The chemical properties of "N,N-dimethyl-2-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)nicotinamide" and related compounds, including reactivity, stability, and interaction with various reagents, are essential for understanding their potential applications and mechanisms of action. The study of nicotinamide's complexation behavior with crown ethers exemplifies the detailed investigation of its chemical behavior and potential for forming supramolecular structures (Kotkar & Srivastava, 2008).
properties
IUPAC Name |
N,N-dimethyl-2-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-21(2)19(22)16-7-5-10-20-17(16)13-14-9-11-23-18-8-4-3-6-15(18)12-14/h3-8,10,14H,9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMQUBHCTGVGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)CC2CCOC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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